

# 4-Bromobenzyl alcohol spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-Bromobenzyl alcohol

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An In-depth Technical Guide to the Spectral Data of **4-Bromobenzyl Alcohol**

## Introduction

**4-Bromobenzyl alcohol** ( $C_7H_7BrO$ , CAS No: 873-75-6) is a substituted aromatic alcohol widely utilized in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals and other fine chemicals.[1] Its structural elucidation and purity assessment are critically dependent on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectral data for **4-bromobenzyl alcohol**, complete with experimental protocols and data interpretation, tailored for researchers and professionals in the field of drug development and chemical sciences.

## Spectroscopic Data Summary

The following sections present the key spectral data for **4-bromobenzyl alcohol** in a tabulated format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Spectral Data

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.45	Doublet	2H	Ar-H (ortho to CH <sub>2</sub> OH)
~7.25	Doublet	2H	Ar-H (ortho to Br)
~4.65	Singlet	2H	-CH <sub>2</sub> OH
~2.0 (variable)	Singlet (broad)	1H	-CH <sub>2</sub> OH

Solvent: CDCl<sub>3</sub>. Data sourced from publicly available spectral databases.[\[2\]](#)[\[3\]](#)

#### <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum details the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~140.5	Ar-C-CH <sub>2</sub> OH
~131.5	Ar-CH (ortho to Br)
~128.8	Ar-CH (ortho to CH <sub>2</sub> OH)
~121.5	Ar-C-Br
~64.7	-CH <sub>2</sub> OH

Solvent: CDCl<sub>3</sub>. Data sourced from publicly available spectral databases.[\[4\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[6\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch (alcohol)
~3000-3100	Medium	C-H stretch (aromatic)
~2850-2950	Medium	C-H stretch (aliphatic CH <sub>2</sub> )
~1595, 1485	Strong	C=C stretch (aromatic ring)
~1010	Strong	C-O stretch (primary alcohol)
~820	Strong	C-H bend (para-substituted aromatic)
~500-600	Medium	C-Br stretch

Data sourced from NIST Chemistry WebBook and other spectral databases.[7][8]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9] The molecular weight of **4-bromobenzyl alcohol** is approximately 187.03 g/mol .[8][10]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
188 / 186	~71 / ~73	Molecular Ion Peak [M] <sup>+</sup> (presence of Br isotopes)
107	100	[M - Br] <sup>+</sup>
79 / 81	~95 / ~3	[Br] <sup>+</sup>
77	~34	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (loss of CH <sub>2</sub> OH and Br)

Ionization Method: Electron Ionization (EI). Data sourced from NIST and PubChem.[5][10][11]

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (<sup>19</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-bromobenzyl alcohol** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[\[12\]](#)
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
  - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans will be required compared to  $^1\text{H}$  NMR (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
  - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

### Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of finely ground **4-bromobenzyl alcohol** with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[\[5\]](#)
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[\[13\]](#) This method requires minimal sample preparation.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[14]
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).[15]
  - Record the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented as transmittance or absorbance versus wavenumber.

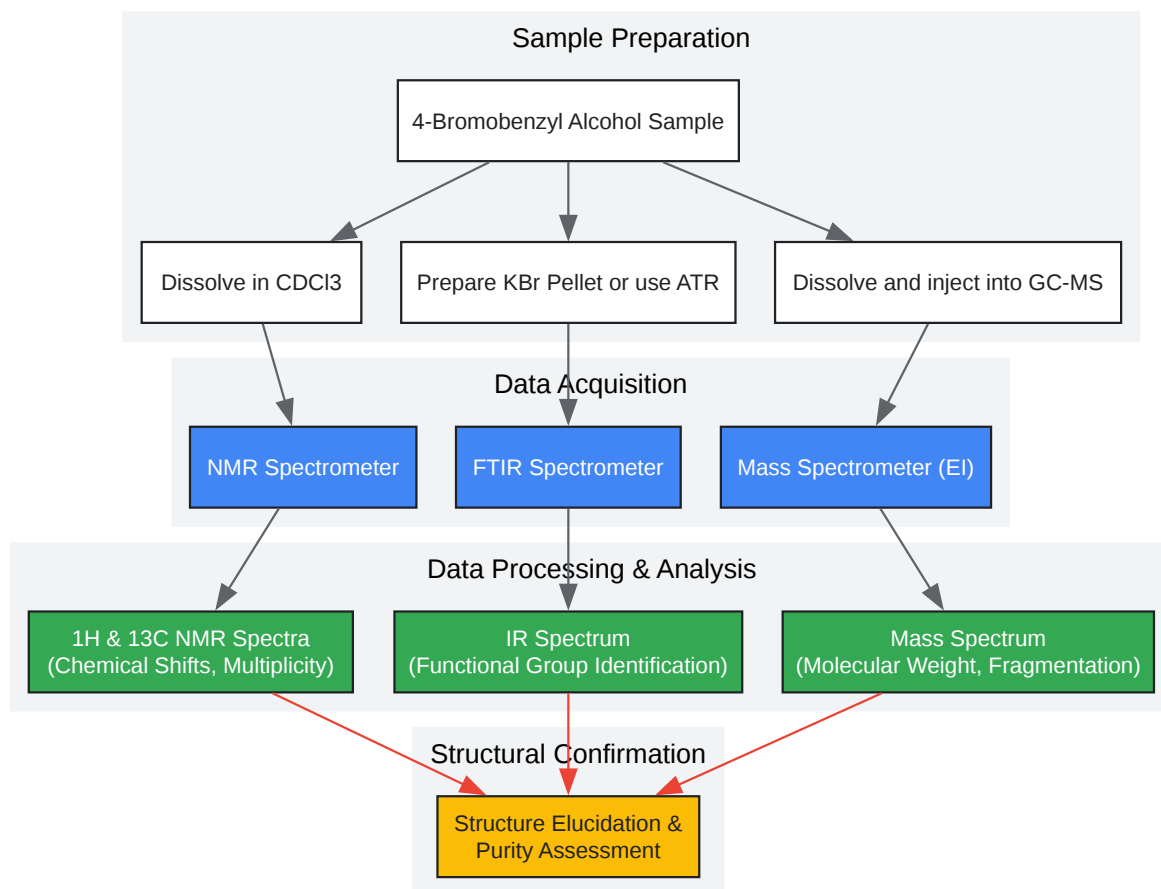
## Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **4-bromobenzyl alcohol** (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.[5]
- Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.[16] In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[16]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using the described spectroscopic methods.

## Workflow for Spectroscopic Analysis of 4-Bromobenzyl Alcohol



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## References

- 1. 4-溴苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromobenzyl alcohol(873-75-6) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromobenzyl alcohol(873-75-6) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 4-Bromobenzyl alcohol(873-75-6) IR Spectrum [m.chemicalbook.com]
- 8. Benzenemethanol, 4-bromo- [webbook.nist.gov]
- 9. fiveable.me [fiveable.me]
- 10. Benzenemethanol, 4-bromo- [webbook.nist.gov]
- 11. 4-Bromobenzyl alcohol(873-75-6) MS spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
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